molecular formula C19H21NO3 B374364 (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide CAS No. 302807-72-3

(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide

Cat. No.: B374364
CAS No.: 302807-72-3
M. Wt: 311.4g/mol
InChI Key: ZPCHEIYWHUZDBW-ZRDIBKRKSA-N
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Description

The compound (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide is an organic molecule characterized by its unique structural features It belongs to the class of enamides, which are compounds containing a double bond conjugated with an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxy-3-methoxybenzaldehyde and 2-methylaniline.

    Formation of the Enamine: The first step involves the formation of an enamine intermediate. This is achieved by reacting 4-ethoxy-3-methoxybenzaldehyde with 2-methylaniline in the presence of a base, such as sodium hydride or potassium carbonate, under anhydrous conditions.

    Condensation Reaction: The enamine intermediate is then subjected to a condensation reaction with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, to form the desired enamide product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving automated reactors and continuous flow systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the double bond or the amide group, resulting in the formation of saturated amides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated amides or amines.

    Substitution: Introduction of various functional groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential biological activities. Studies could focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure suggests it may interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity and stability make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide: Similar structure but lacks the ethoxy group.

    (2E)-3-(4-ethoxyphenyl)-N-(2-methylphenyl)prop-2-enamide: Similar structure but lacks the methoxy group.

    (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-phenylprop-2-enamide: Similar structure but lacks the methyl group on the aniline ring.

Uniqueness

The presence of both ethoxy and methoxy groups on the phenyl ring, along with the specific substitution pattern, gives (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide unique chemical properties

Properties

IUPAC Name

(E)-3-(4-ethoxy-3-methoxyphenyl)-N-(2-methylphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-4-23-17-11-9-15(13-18(17)22-3)10-12-19(21)20-16-8-6-5-7-14(16)2/h5-13H,4H2,1-3H3,(H,20,21)/b12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCHEIYWHUZDBW-ZRDIBKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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